L-Tryptophan methyl ester hydrochloride

NMDA receptor Stereoselectivity Neuroscience

Researchers needing a soluble, stereochemically pure tryptophan building block face solubility limits with the free amino acid. L-Tryptophan methyl ester hydrochloride (CAS 7524-52-9) solves this with enhanced organic solubility and ≥98% purity. • 12-fold higher NMDA receptor potency vs. D-isomer, ensuring assay fidelity. • Active against T. brucei (free acid inactive), enabling antitrypanosomal SAR. • Validated Tadalafil precursor (7-step, 42.3% overall yield). Ideal for peptide coupling, medicinal chemistry, and scalable API synthesis.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 7524-52-9
Cat. No. B554934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan methyl ester hydrochloride
CAS7524-52-9
SynonymsL-Tryptophanmethylesterhydrochloride; 7524-52-9; H-Trp-OMeHCl; H-Trp-OMe.HCl; MethylL-TryptophanateHydrochloride; MethylL-tryptophanateHCl; UNII-AU62O6861L; (S)-methyl2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; methyl(2S)-2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; TRYPTOPHANMETHYLESTERhydrochloride; H-Trp-OMe?HCl; PubChem10876; KSC491O1H; Ambap7524-52-9; SCHEMBL378072; 364517_ALDRICH; AC1MC265; CHEMBL1222005; 93730_FLUKA; CTK3J1713; Methyltryptophanatehydrochloride; MolPort-003-930-840; XNFNGGQRDXFYMM-PPHPATTJSA-N; AU62O6861L; ACT08801
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
InChIInChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1
InChIKeyXNFNGGQRDXFYMM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tryptophan Methyl Ester Hydrochloride: Core Properties and Specifications


L-Tryptophan methyl ester hydrochloride (CAS 7524-52-9) is a white to off-white crystalline powder with molecular formula C₁₂H₁₄N₂O₂·HCl and molecular weight 254.71 g/mol [1]. This compound is a protected form of the essential amino acid L-tryptophan, specifically designed for use in peptide synthesis and as a pharmaceutical intermediate . It exhibits a melting point of 218-220°C (lit.) and an optical rotation of [α]20/D +18° (c = 5 in methanol) . Its enhanced solubility in organic solvents relative to free L-tryptophan is a key differentiator for synthetic applications [2].

Peptide synthesis intermediate with enhanced organic solubility
L-isomer for stereochemical control in receptor binding studies
Reported starting material for pharmaceutical intermediate synthesis

Why This Ester Is Not Interchangeable with Free Tryptophan or Alternative Esters


Simple substitution with free L-tryptophan, D-isomer esters, or alternative alkyl esters is not functionally equivalent due to key differences in stereoselectivity, biological potency, and physicochemical properties. Free L-tryptophan lacks the methyl ester's enhanced lipophilicity and is inactive in certain receptor binding assays , while the D-isomer methyl ester exhibits a 12-fold reduction in potency at NMDA receptors [1]. Ethyl and other alkyl ester homologs possess different solubility profiles, melting points, and optical rotations, directly impacting their suitability in specific synthetic protocols and analytical methods [2]. The specific quantitative evidence detailed below underscores why procurement must be compound-specific.

Free L-tryptophan Lacks ester lipophilicity; receptor assay response may not transfer.
D-isomer methyl ester Reported reduced NMDA receptor binding potency; stereochemical requirement may not be met.
Ethyl ester homolog Different physical constants; method consistency may require re-validation.

Quantitative Comparative Evidence Against Closest Analogs


Stereoselectivity in NMDA Receptor Binding

In a radioligand binding assay using rat hippocampal membranes, the L-tryptophan methyl ester exhibited significantly higher affinity for the NMDA receptor compared to its D-isomer counterpart. The study quantified this difference, demonstrating that the L-isomer was 12 times more potent than the D-isomer in inhibiting [3H]MK-801 binding [1]. This high degree of stereoselectivity is a critical differentiator for research applications targeting NMDA receptor function.

NMDA Receptor Binding
Head-to-head
L-isomer 12× more potent than D-isomer in [³H]MK-801 binding assay (rat hippocampal membranes).
Supports L-isomer requirement for NMDA receptor studies.
Binding assay context; enantiomer-specific response.
NMDA receptor Stereoselectivity Neuroscience

Bioactivity in Anti-Parasitic Assays

In an in vitro study against the parasite Trypanosoma brucei, the methyl ester of L-tryptophan (compound 16) demonstrated measurable bioactivity, whereas the free acid form (compound 15) was completely inactive. The methyl ester exhibited an EC50 of >250 µM against the bloodstream form of the parasite, but the free acid showed no inhibition at all concentrations tested [1]. This demonstrates that esterification is essential for any activity against this target.

Anti-Parasitic Activity
Head-to-head
Methyl ester active (EC₅₀ >250 µM); free L-tryptophan inactive against T. brucei BSF.
Ester form required for anti-parasitic assay response.
In vitro model; activity only with ester.
Trypanosoma brucei Anti-parasitic Structure-Activity Relationship

Solubility Profile vs. Free L-Tryptophan

The methyl ester hydrochloride modification fundamentally alters the solubility characteristics of the tryptophan moiety. While free L-tryptophan has very low solubility in water and common organic solvents [1], the hydrochloride salt of its methyl ester demonstrates high solubility in anhydrous ethanol, chloroform, and acetic acid [2]. This shift in solvent compatibility is a direct result of the ester and salt formation, enabling its use in a wider range of synthetic reaction conditions.

Solubility Profile
Class-level
High solubility in ethanol, chloroform, acetic acid vs. low solubility of free amino acid.
Supports selection for non-aqueous synthetic protocols.
Class-level inference; verify per protocol.
Solubility Formulation Peptide Chemistry

Physicochemical Properties vs. Ethyl Ester Homolog

Comparison with the closely related L-tryptophan ethyl ester hydrochloride reveals key differences in physical properties that are critical for analytical and synthetic applications. The methyl ester (target) has a melting point of 218-220°C and optical rotation [α]20/D +18° (c=5, MeOH) , whereas the ethyl ester homolog has a higher melting point of 222°C (dec.) and a lower optical rotation of +11° (c=1, MeOH) [1]. These distinct values prevent simple interchangeability in methods relying on specific physical constants.

Physicochemical Constants
Data to verify
Methyl ester: mp 218–220°C, [α]²⁰/D +18° (c=5, MeOH). Ethyl ester: mp 222°C (dec.), [α]²⁰/D +11° (c=1, MeOH).
Different constants; method consistency may require re-validation.
Source data not provided; verify with lot.
Analytical Chemistry Quality Control Peptide Synthesis

Validated Intermediate for Pharmaceutical Synthesis

This compound serves as a validated starting material for the synthesis of Tadalafil (Cialis), a commercially significant PDE5 inhibitor. A published synthetic route uses L-tryptophan methyl ester hydrochloride as the starting point, achieving the final API in seven steps with an overall yield of 42.3% . This demonstrates its proven utility in complex, multi-step drug synthesis where alternative starting materials may not have been optimized.

Synthetic Route Validation
Source review
Reported route to Tadalafil in 7 steps with 42.3% overall yield.
Supports intermediate selection for Tadalafil analog synthesis.
Process chemistry evidence; review source.
Process Chemistry Pharmaceutical Intermediates Drug Synthesis

High-Impact Application Scenarios


NMDA Receptor Pharmacology Studies

Based on the 12-fold stereoselectivity advantage over the D-isomer (Evidence_Item 1), this compound is essential for in vitro assays investigating NMDA receptor binding and function. The high enantiomeric purity of the L-form ensures that observed pharmacological effects are accurately attributed to the active stereoisomer, avoiding the confounding influence of the less potent D-isomer [1].

Anti-Parasitic Drug Discovery for Human African Trypanosomiasis

Given that the methyl ester is active against T. brucei while the free acid is inactive (Evidence_Item 2), this compound is the required starting point for structure-activity relationship (SAR) studies and lead optimization efforts targeting this parasite. Using the free acid would fail to reveal the chemotype's potential [2].

Solution-Phase Peptide Synthesis in Non-Aqueous Media

The high solubility of the methyl ester hydrochloride in organic solvents like chloroform and acetic acid (Evidence_Item 3) makes it the preferred building block for solution-phase peptide coupling reactions. Its enhanced lipophilicity facilitates reactions that are impossible with the poorly soluble free amino acid .

Process Development for Tadalafil and PDE5 Inhibitors

This compound is a validated starting material for the synthesis of Tadalafil, as demonstrated by a published 7-step, 42.3% overall yield process (Evidence_Item 5). Its use is recommended for process chemistry groups seeking to develop robust, scalable routes to this class of active pharmaceutical ingredients .

Application
Selection Property
Validation Focus
NMDA receptor binding studies
L-isomer stereochemical control
Enantiomer-specific binding response
Anti-parasitic screening studies
Ester-prodrug requirement
Activity in T. brucei models
Non-aqueous peptide synthesis
Organic solvent solubility
Solubility in anhydrous conditions
Tadalafil intermediate synthesis
Reported synthetic route
Multi-step synthesis reproducibility

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